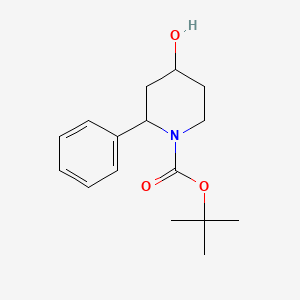

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate, also known as TBHP, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. TBHP is a piperidine-based compound that has been found to have a range of biochemical and physiological effects.

科学的研究の応用

Synthetic Organic Chemistry

"Tert-butyl phenylazocarboxylates," which share structural similarities with Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate, are described as versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions on the benzene ring under mild conditions and enable modifications through radical reactions, including oxygenation and halogenation. This showcases their potential in creating complex organic molecules for various scientific applications (Hannelore Jasch et al., 2012).

Pharmacokinetics and Metabolic Studies

The compound's derivatives, notably tert-butyldimethylsilyl derivatives, play a crucial role in the pharmacokinetic studies of aromatic amino acids. These derivatives are essential for diagnosing and monitoring patients with metabolic disorders characterized by increased urinary excretion of metabolites originating from the metabolism of tyrosine and tryptophan (F. Muskiet et al., 1981).

Materials Science

In materials science, phenylacetylene dendrimers terminated with tert-butyl esters demonstrate significant applications. These dendrimers undergo a transformation to carboxylic acids, affecting their solubility and allowing for detailed characterization through techniques like capillary electrophoresis. This illustrates the role of tert-butyl ester derivatives in synthesizing and characterizing novel materials (D. J. Pesak et al., 1997).

Polymer Science

Further applications are seen in polymer science, where ortho-linked polyamides derived from compounds related to Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate demonstrate remarkable solubility and thermal stability. These polymers are synthesized from bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, showcasing the utility of tert-butyl derivatives in creating high-performance materials (S. Hsiao et al., 2000).

作用機序

Target of Action

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . The primary targets of this compound are the opioid receptors in the central nervous system, which play a crucial role in pain perception .

Mode of Action

The interaction of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate with its targets involves the formation of a semi-flexible linker in PROTAC development for targeted protein degradation . This interaction may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate are primarily those involved in the synthesis of fentanyl and its analogues . The downstream effects of these pathways include the production of potent opioid analgesics .

Result of Action

The molecular and cellular effects of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate’s action are primarily seen in the production of fentanyl and its analogues . These compounds are potent opioid analgesics that can bind to opioid receptors in the central nervous system, resulting in pain relief .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of this compound . Furthermore, the presence of other chemicals in the reaction environment can influence the efficiency of the synthesis process .

特性

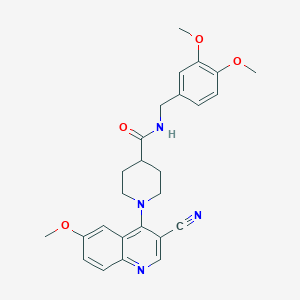

IUPAC Name |

tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUSQZGPFGBSJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-2-phenylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2560142.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2560144.png)

![1-(2,3-Dimethylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2560146.png)

![5,6-Dimethyl-7-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2560153.png)

![N-[(3,4-dichlorophenyl)methyl]-N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B2560156.png)

![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2560159.png)

![Methyl 5-[(4-{2-cyano-2-[(4-ethoxyphenyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2560164.png)